N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a 4-chlorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 4-chlorophenylethylamine with pyridine-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogen or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)ethyl]pyridine-3-carboxamide
- N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide
- N-[2-(4-methylphenyl)ethyl]pyridine-3-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H13ClN2O |
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Molecular Weight |
260.72 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c15-13-5-3-11(4-6-13)7-9-17-14(18)12-2-1-8-16-10-12/h1-6,8,10H,7,9H2,(H,17,18) |
InChI Key |
AMETXXNCTHASJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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